

Technical Guide: Physical Properties of Ethyl 2-(dimethylamino)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-(dimethylamino)acetate*

Cat. No.: *B1347004*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(dimethylamino)acetate, also known as N,N-Dimethylglycine ethyl ester, is a chemical intermediate with applications in organic synthesis. This document provides a comprehensive overview of its physical and spectral properties, intended to serve as a technical resource for laboratory and research applications. The data presented herein is a compilation from various chemical suppliers and databases.

Chemical Identity

Identifier	Value
IUPAC Name	ethyl 2-(dimethylamino)acetate
Synonyms	N,N-Dimethylglycine ethyl ester, Ethyl N,N-dimethylglycinate
CAS Number	2438-72-4
Molecular Formula	C ₆ H ₁₃ NO ₂
Molecular Weight	131.17 g/mol [1]
InChI Key	BGCNBOFPABQGNG-UHFFFAOYSA-N
Canonical SMILES	CCOC(=O)CN(C)C

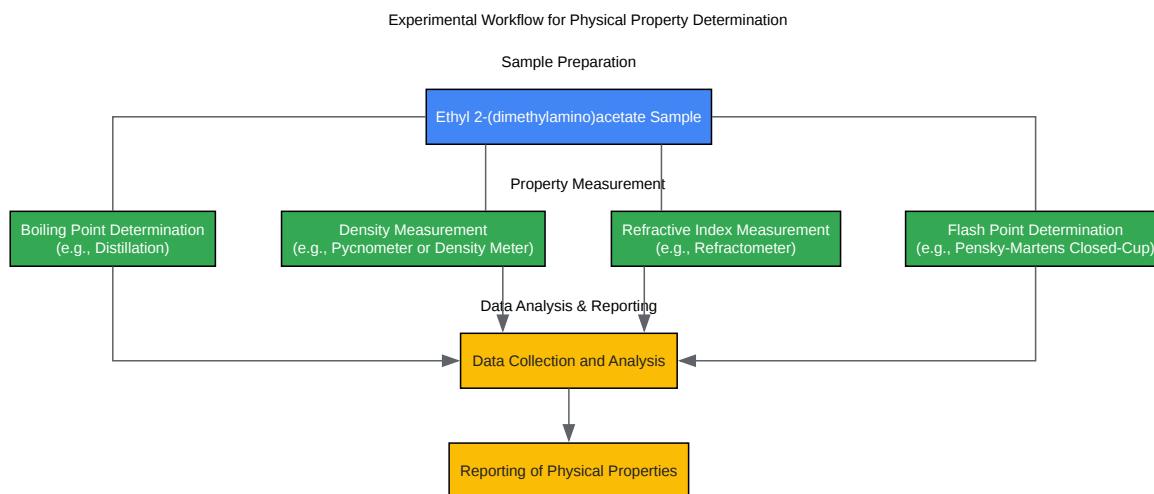
Physical Properties

The physical properties of **Ethyl 2-(dimethylamino)acetate** are summarized in the table below. It is important to note that values may vary slightly between different commercial sources due to variations in purity and measurement conditions.

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	152-154 °C	[3]
Density	0.928 g/cm ³	[2]
Refractive Index	1.4155 - 1.4175	[3]
Flash Point	47 °C	[3]
Melting Point	Not applicable (liquid at room temperature)	
Solubility	Soluble in common organic solvents.	
Vapor Pressure	3.15 mmHg at 25°C	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. Below is a summary of the available spectroscopic data for **Ethyl 2-(dimethylamino)acetate**.


Technique	Data Summary
¹ H NMR	Spectra available, typically recorded in CDCl ₃ . [4]
¹³ C NMR	Spectra available.[5]
FT-IR	Spectra available.
Mass Spectrometry	GC-MS data available.[5]

Experimental Protocols

While specific, detailed experimental protocols for the characterization of this particular lot of **Ethyl 2-(dimethylamino)acetate** are not publicly available, the following sections describe the general methodologies used for determining the key physical and spectral properties.

Determination of Physical Properties

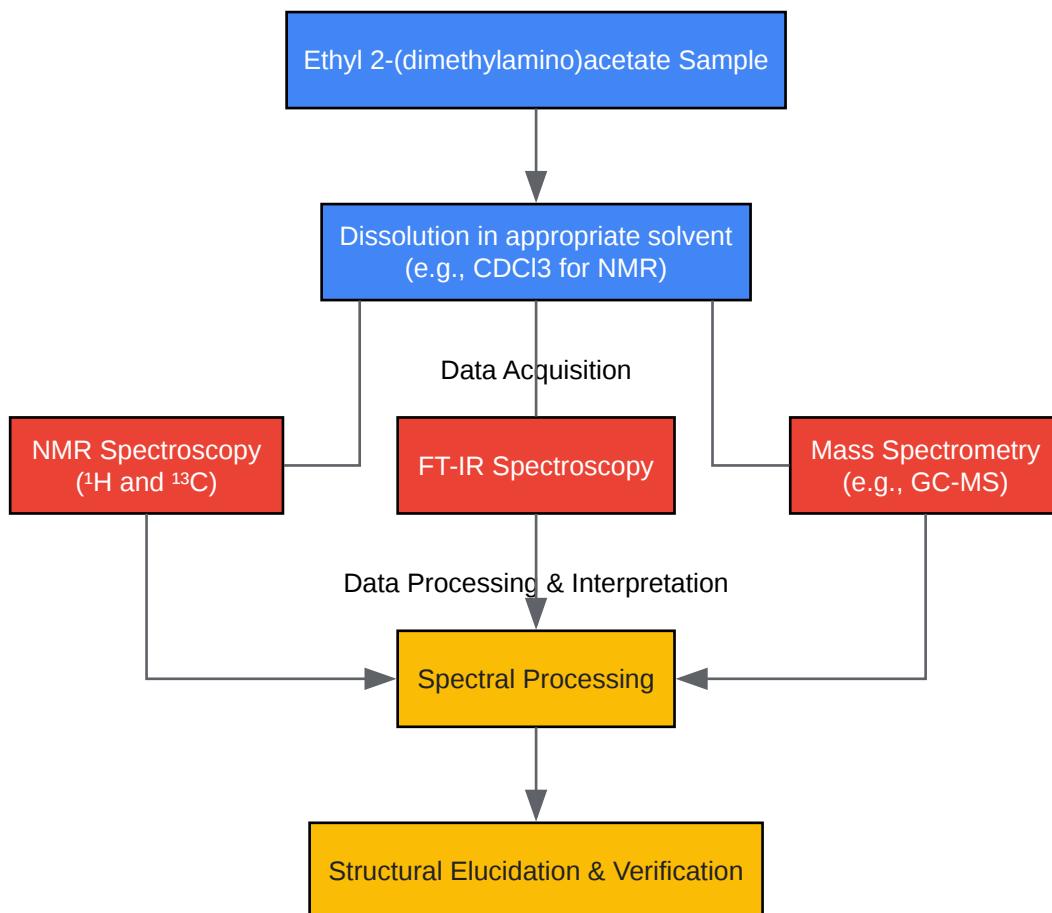
The workflow for determining the primary physical properties of a liquid chemical like **Ethyl 2-(dimethylamino)acetate** is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for determining key physical properties.

- Boiling Point: The boiling point is typically determined by distillation at atmospheric pressure. The temperature at which the liquid actively boils and the vapor temperature remains

constant is recorded as the boiling point.


- **Density:** Density is measured using a calibrated pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature, usually 20°C or 25°C.
- **Refractive Index:** The refractive index is measured using a refractometer, which measures the extent to which light is bent when it passes through the liquid. This is also typically done at a standard temperature, such as 20°C.
- **Flash Point:** The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens tester. The sample is heated at a controlled rate, and an ignition source is periodically introduced into the vapor space until a flash is observed.

Spectroscopic Analysis

The general workflow for obtaining and analyzing spectroscopic data is as follows:

Workflow for Spectroscopic Analysis

Sample Preparation

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: A sample is dissolved in a deuterated solvent (commonly CDCl₃) and analyzed in an NMR spectrometer. The resulting spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.
 - ¹³C NMR: Similar to ¹H NMR, this technique provides information about the carbon skeleton of the molecule.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: A small amount of the neat liquid is placed on an ATR (Attenuated Total Reflectance) crystal or between salt plates and analyzed. The resulting spectrum shows the characteristic vibrational frequencies of the functional groups present in the molecule.
- Mass Spectrometry (MS): Typically performed using a Gas Chromatograph-Mass Spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio of the molecular ion and its fragments, which can be used to confirm the molecular weight and aspects of the structure.

Signaling Pathways

The concept of signaling pathways is related to the interaction of biologically active molecules with cellular components to elicit a physiological response. **Ethyl 2-(dimethylamino)acetate** is primarily a chemical reagent and intermediate used in synthesis. There is no evidence in the scientific literature to suggest that it is directly involved in or modulates any biological signaling pathways.

Conclusion

This technical guide provides a consolidated overview of the known physical and spectral properties of **Ethyl 2-(dimethylamino)acetate**. The data presented, compiled from various sources, offers a valuable resource for researchers and professionals in the fields of chemistry and drug development. While specific experimental protocols for this compound are not detailed in publicly available literature, the general methodologies provided should serve as a useful reference for its analysis and handling in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dimethylaminoethyl acetate | C6H13NO2 | CID 15013 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-(Dimethylamino)ethyl Acetate | 1421-89-2 | TCI AMERICA [tcichemicals.com]
- 4. 2-Dimethylaminoethyl acetate(1421-89-2) 1H NMR spectrum [chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of Ethyl 2-(dimethylamino)acetate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1347004#what-are-the-physical-properties-of-ethyl-2-dimethylamino-acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com